A Technical Guide to the Mass-Based Characterization of tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate
A Technical Guide to the Mass-Based Characterization of tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of two critical, yet often confused, physicochemical properties of the research chemical tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate: its molecular weight and its exact mass. Understanding the distinction, calculation, and experimental determination of these values is fundamental for unambiguous compound identification, purity assessment, and quality control in the fields of chemical synthesis and pharmaceutical development.
Core Concepts: Molecular Weight vs. Exact Mass
At the outset, it is crucial to differentiate between molecular weight and exact mass. While often used interchangeably in general chemistry, they represent distinct concepts with significant implications for analytical characterization.
-
Molecular Weight (or Average Molecular Mass) is a weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule. The calculation uses the atomic weight of each element, which is itself a weighted average based on the natural abundance of its stable isotopes. This value is typically expressed in grams per mole ( g/mol ) and is sufficient for stoichiometric calculations in bulk chemistry.
-
Exact Mass , in contrast, is the calculated mass of a molecule containing only the most abundant, stable isotope of each constituent element. This is a theoretical value derived by summing the precise masses of these specific isotopes. Exact mass is a cornerstone of high-resolution mass spectrometry (HRMS), where instruments possess the resolving power to distinguish between molecules with the same nominal mass but different isotopic compositions.
The presence of bromine in tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate makes this distinction particularly relevant. Natural bromine consists of two stable isotopes, ⁷⁹Br (~50.69% abundance) and ⁸¹Br (~49.31% abundance), which are nearly equal in presence. This results in a characteristic isotopic pattern in a mass spectrum, with two major peaks separated by approximately 2 Daltons (Da).
Physicochemical Properties of the Target Compound
A summary of the key mass-based properties for tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈BrNO₃ | PubChem |
| Molecular Weight | 316.19 g/mol | PubChem |
| Exact Mass | 315.04699 Da | PubChem |
Note: The molecular weight is calculated using the standard atomic weights of C, H, Br, N, and O. The exact mass is calculated using the masses of the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O.
Visualizing the Molecular Structure
To provide context for these values, the two-dimensional structure of the molecule is essential.
Caption: A typical workflow for exact mass determination using HRMS.
Representative HRMS Protocol
Objective: To confirm the elemental composition of tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate by determining its exact mass.
1. Instrument Calibration:
- Perform a multi-point calibration of the mass spectrometer across the desired mass range (e.g., m/z 100-1000) using a certified calibration solution recommended by the instrument manufacturer. Ensure the mass accuracy is below 2 parts-per-million (ppm).
2. Sample Preparation:
- Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.
- Create a working solution by diluting the stock solution to a final concentration of 1-5 µg/mL in an appropriate solvent system for electrospray ionization (ESI), typically 50:50 acetonitrile:water with 0.1% formic acid.
- Causality Note: Formic acid is added to promote the formation of protonated molecules, [M+H]⁺, which are readily detected in positive ion mode.
3. Infusion and Data Acquisition:
- Set the ESI source parameters to optimal values for the compound class (e.g., capillary voltage, gas flow, temperature).
- Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.
- Acquire data in positive ion mode using a high-resolution scan (e.g., >60,000 FWHM). The scan range should be set to include the expected m/z of the protonated molecule. For C₁₃H₁₈BrNO₃, the [M+H]⁺ ion has a theoretical m/z of ~316.054.
4. Data Analysis and Validation:
- Process the acquired spectrum using the instrument's software.
- Locate the monoisotopic peak for the [M+H]⁺ ion. The software will calculate the measured exact mass.
- Verify the presence of the characteristic bromine isotopic pattern: a peak at [M+2+H]⁺ (containing ⁸¹Br) with nearly the same intensity as the monoisotopic peak (containing ⁷⁹Br).
- Calculate the mass error in ppm using the formula: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10⁶
- Trustworthiness Check: A mass error of < 5 ppm, combined with the correct isotopic pattern, provides very high confidence in the assigned elemental formula.
Significance in Drug Development
The precise characterization of a molecule's mass is not merely an academic exercise; it is a critical requirement in the pharmaceutical industry.
-
Identity Confirmation: An accurate mass measurement provides definitive proof of the identity and elemental composition of a synthesized active pharmaceutical ingredient (API) or intermediate.
-
Purity Assessment: HRMS can detect and help identify impurities, even those with the same nominal mass as the target compound, by resolving their distinct exact masses.
-
Metabolite and Degradant Identification: In metabolism and stability studies, HRMS is used to elucidate the structures of unknown metabolites and degradation products by determining their elemental formulas.
By leveraging the precision of exact mass and the context of molecular weight, researchers and drug development professionals can ensure the integrity of their chemical entities, a foundational requirement for successful and compliant pharmaceutical research.
References
-
Kind, T., & Fiehn, O. (2010). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. PMC, NIH. Retrieved from [Link]
-
Laganowsky, A., et al. (2016, April 15). High-resolution mass spectrometry of small molecules bound to membrane proteins. PubMed. Retrieved from [Link]
-
Gabelica, V. (2017). High Performance Mass Spectrometry for Small Molecule and Protein Applications. LCGC. Retrieved from [Link]
-
Schymanski, E. L., et al. (2014, January 29). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. ACS Publications. Retrieved from [Link]
-
PubChem. Compound Summary for CID 13861053, tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate. National Center for Biotechnology Information. Retrieved April 4, 2026, from [Link].
